
Ammonium Bis(PerfluoroDodecylEthyl)Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium Bis(PerfluoroDodecylEthyl)Phosphate is a unique compound characterized by its perfluorinated alkyl chains and phosphate group. This compound is known for its exceptional chemical stability and hydrophobic properties, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium Bis(PerfluoroDodecylEthyl)Phosphate typically involves the reaction of perfluorododecylethyl alcohol with phosphorus oxychloride, followed by neutralization with ammonium hydroxide. The reaction conditions often include:
Temperature: The reaction is usually conducted at elevated temperatures, around 60-80°C.
Solvent: Organic solvents such as dichloromethane or chloroform are commonly used.
Catalysts: Catalysts like triethylamine may be employed to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity perfluorododecylethyl alcohol and phosphorus oxychloride.
Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pressure, and pH.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium Bis(PerfluoroDodecylEthyl)Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other functional groups.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield perfluorododecylethyl alcohol and phosphoric acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic conditions.
Substitution: Nucleophiles such as amines or thiols are employed in the presence of catalysts like triethylamine.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.
Major Products Formed
Oxidation: Perfluorododecylethyl carboxylic acid.
Substitution: Various substituted perfluorododecylethyl derivatives.
Hydrolysis: Perfluorododecylethyl alcohol and phosphoric acid.
Wissenschaftliche Forschungsanwendungen
Ammonium Bis(PerfluoroDodecylEthyl)Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer for emulsions.
Biology: Employed in the study of membrane proteins due to its ability to form stable micelles.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of flame retardants, lubricants, and coatings due to its thermal stability and hydrophobic properties
Wirkmechanismus
The mechanism of action of Ammonium Bis(PerfluoroDodecylEthyl)Phosphate involves its interaction with hydrophobic surfaces and molecules. The perfluorinated alkyl chains provide a strong hydrophobic effect, allowing the compound to:
Form Micelles: In aqueous solutions, it can form micelles that encapsulate hydrophobic molecules, enhancing their solubility.
Stabilize Interfaces: It stabilizes the interface between hydrophobic and hydrophilic phases, making it useful in emulsions and coatings.
Interact with Biological Membranes: The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability
Vergleich Mit ähnlichen Verbindungen
Ammonium Bis(PerfluoroDodecylEthyl)Phosphate can be compared with other similar compounds, such as:
Ammonium Bis(PerfluoroOctylEthyl)Phosphate: Similar structure but with shorter perfluorinated chains, resulting in different hydrophobic properties.
Ammonium Bis(PerfluoroHexylEthyl)Phosphate: Even shorter chains, leading to lower thermal stability and different applications.
Ammonium Bis(PerfluoroDodecylMethyl)Phosphate: Similar chain length but different alkyl group, affecting its chemical reactivity and applications .
Conclusion
This compound is a versatile compound with unique properties that make it valuable in various fields of research and industry. Its synthesis, chemical reactivity, and applications highlight its importance in modern science and technology.
Eigenschaften
Molekularformel |
C28H12F50NO4P |
|---|---|
Molekulargewicht |
1407.3 g/mol |
IUPAC-Name |
azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecan-2-yl) phosphate |
InChI |
InChI=1S/C28H9F50O4P.H3N/c1-3(5(29,30)7(33,34)9(37,38)11(41,42)13(45,46)15(49,50)17(53,54)19(57,58)21(61,62)23(65,66)25(69,70)27(73,74)75)81-83(79,80)82-4(2)6(31,32)8(35,36)10(39,40)12(43,44)14(47,48)16(51,52)18(55,56)20(59,60)22(63,64)24(67,68)26(71,72)28(76,77)78;/h3-4H,1-2H3,(H,79,80);1H3 |
InChI-Schlüssel |
LRCPSJWAOCZRIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)([O-])OC(C)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


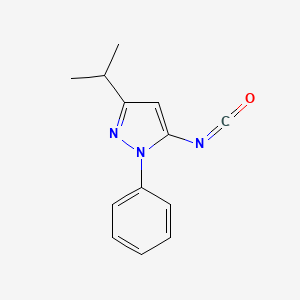
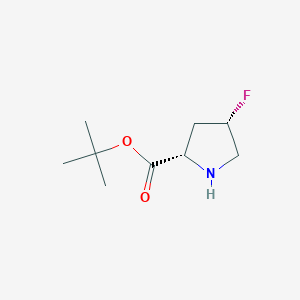
![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12842996.png)

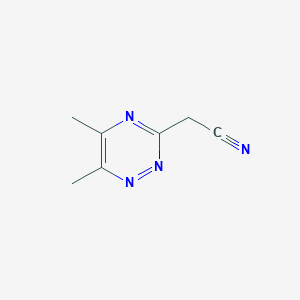
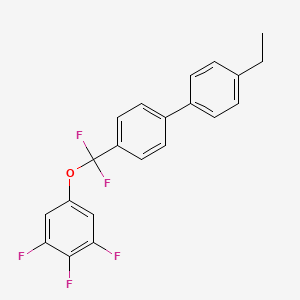
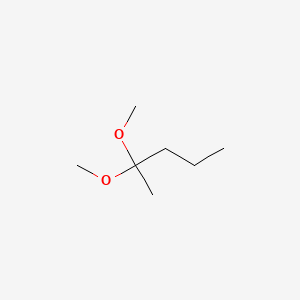
![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride](/img/structure/B12843020.png)
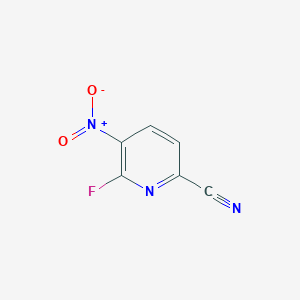



![(Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12843036.png)
![7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl](/img/structure/B12843046.png)
